1-[(4-bromophenyl)carbonyl]-N-cyclohexyl-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide
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Overview
Description
1-(4-BROMOBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring.
Preparation Methods
The synthesis of 1-(4-BROMOBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the enantioselective one-pot synthesis catalyzed by a chiral Ni(II) complex. This method uses ortho-quinone methides and dicarbonyls to form enantioenriched 4H-chromenes . Another approach involves microwave-assisted synthesis, which efficiently prepares 4H-chromene derivatives under mild conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-BROMOBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-BROMOBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various bioactive molecules.
Medicine: It is used in drug discovery and development, particularly for designing new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 1-(4-BROMOBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(4-BROMOBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE can be compared with other similar compounds, such as:
4H-chromene derivatives: These compounds share the chromene scaffold and exhibit similar biological activities.
Chromeno[2,3-b]pyridine derivatives: These compounds have a fused pyridine ring and show comparable anti-inflammatory and anticancer properties.
2H-chromenes: These compounds are structurally related and have diverse pharmacological activities. The uniqueness of 1-(4-BROMOBENZOYL)-N-CYCLOHEXYL-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H24BrNO4 |
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Molecular Weight |
482.4 g/mol |
IUPAC Name |
1-(4-bromobenzoyl)-N-cyclohexyl-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide |
InChI |
InChI=1S/C25H24BrNO4/c1-24(21(28)15-11-13-16(26)14-12-15)20-18-9-5-6-10-19(18)31-23(30)25(20,24)22(29)27-17-7-3-2-4-8-17/h5-6,9-14,17,20H,2-4,7-8H2,1H3,(H,27,29) |
InChI Key |
YYZIPSIJIQSPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NC4CCCCC4)C(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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